N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid 2-oxabicyclo[2.2.1]heptane core substituted with methyl groups at positions 4,7,7 and an oxo group at position 3. The carboxamide moiety is linked to a 4,5-dimethylthiazol-2-yl group, a heterocyclic aromatic system known for its role in bioactive molecules . This compound shares structural similarities with pharmacologically active thiazole derivatives, which are frequently explored for anticancer and antimicrobial properties .
The synthesis of such bicyclic carboxamides typically involves condensation reactions between activated bicycloheptane carbonyl chlorides and aminothiazole derivatives. For example, describes analogous syntheses using (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (compound 11) as a key intermediate, reacting with amines under coupling conditions .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-8-9(2)21-12(16-8)17-10(18)15-7-6-14(5,11(19)20-15)13(15,3)4/h6-7H2,1-5H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJVFFSFEDKRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluorine or chlorine atoms on the aryl group (e.g., in ) enhance lipophilicity and metabolic stability compared to the dimethylthiazole group. However, the thiazole moiety in the target compound may confer specific binding interactions, as seen in other thiazole-based inhibitors targeting kinases or GPCRs .
- Stereochemical Complexity : Unlike simpler analogs, the bicyclo[2.2.1]heptane core introduces steric constraints that influence conformational flexibility and target selectivity .
Analogs with Modified Bicycloheptane Substituents
Key Observations :
- Linkage Type : Ester-linked derivatives (e.g., ) exhibit lower steric hindrance but reduced hydrolytic stability compared to carboxamides.
- Solubility: Piperidinyl or morpholino groups improve aqueous solubility, whereas the carboxamide in the target compound balances lipophilicity and hydrogen-bonding capacity (PSA = ~45 Ų) .
Functional Analog: Thiazole-Based Anticancer Agents
Key Observations :
- The bicycloheptane-thiazole hybrid in the target compound may offer unique pharmacokinetic advantages, such as prolonged half-life due to reduced cytochrome P450 metabolism (predicted from logD = ~2.66) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
